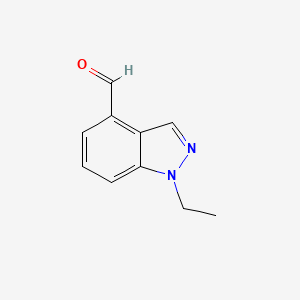

1-Ethyl-1H-indazole-4-carbaldehyde

Description

Significance of Indazole Heterocycles in Contemporary Chemical Synthesis

Indazole heterocycles are a vital class of compounds in modern chemical synthesis, largely due to their wide-ranging biological and pharmaceutical applications. nih.gov These bicyclic molecules, formed by the fusion of a benzene (B151609) and a pyrazole (B372694) ring, are key building blocks for new pharmaceuticals. nih.govnih.gov Their structure is found in drugs with anti-inflammatory, anti-tumor, anti-HIV, and antihypertensive properties. nih.govbeilstein-journals.org The versatility of the indazole scaffold allows for diverse chemical modifications, making it a "privileged" structure in medicinal chemistry for developing new therapeutic agents. nih.govresearchgate.net The development of novel synthetic routes to create variously substituted indazoles is a significant focus of research, aiming to produce the next generation of drugs. nih.govresearchgate.net

Fundamental Overview of the 1H-Indazole Scaffold

The 1H-indazole scaffold is a bicyclic aromatic organic compound composed of a benzene ring fused to a pyrazole ring. nih.govnih.gov This fusion results in a planar structure with ten delocalized π-electrons, which confers aromaticity and chemical stability. nih.gov The presence and position of the two nitrogen atoms in the five-membered ring create a dipole moment and influence the molecule's electronic properties and reactivity. nih.gov Indazoles are considered amphoteric, meaning they can act as both an acid and a base. nih.gov

A significant feature of the indazole system is the existence of tautomers, primarily the 1H- and 2H-forms, which arise from the migration of a proton between the two nitrogen atoms. researchgate.netresearchgate.net The 1H-indazole tautomer is thermodynamically more stable and generally predominates over the 2H-form. nih.govresearchgate.netchemicalbook.com The stability difference is estimated to be about 2.3 kcal/mol. chemicalbook.com This tautomerism is a crucial factor that influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov Factors like solvents can affect the tautomeric equilibrium, though the 1H-form's greater stability is generally maintained. chemicalbook.combgu.ac.il Substitution at one of the nitrogen atoms, as in 1-ethyl-1H-indazole-4-carbaldehyde, "locks" the molecule into a single, stable tautomeric form. nih.gov

Structural Context of this compound

The carbaldehyde (aldehyde) group at the C4 position is a versatile and reactive functional group. As an electron-withdrawing group, it influences the electronic properties of the indazole ring. More importantly, it serves as a synthetic handle for further molecular modifications. For instance, aldehydes can be readily converted into other functional groups. researchgate.net They can be oxidized to form carboxylic acids, reduced to alcohols, or undergo condensation reactions to form imines or other complex structures. This reactivity makes this compound a valuable intermediate for synthesizing a library of more complex indazole derivatives for various research applications. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-ethylindazole-4-carbaldehyde |

InChI |

InChI=1S/C10H10N2O/c1-2-12-10-5-3-4-8(7-13)9(10)6-11-12/h3-7H,2H2,1H3 |

InChI Key |

UAASKGBGNYVAFS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC(=C2C=N1)C=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Ethyl 1h Indazole 4 Carbaldehyde

Transformations of the Carbaldehyde Group

The carbaldehyde group, an aldehyde attached to the C4 position of the indazole ring, is a primary site for a variety of chemical transformations. These reactions allow for the synthesis of a wide range of derivatives with modified functional groups.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of 1-Ethyl-1H-indazole-4-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1-Ethyl-1H-indazole-4-carboxylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this, ranging from mild to strong, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. organic-chemistry.org Common methods include the use of reagents like pyridinium (B92312) chlorochromate (PCC) catalyzed oxidation with periodic acid (H₅IO₆) or the use of N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen. organic-chemistry.org

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Reagent/System | Conditions | Notes |

| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | Strong oxidant, can be harsh if other sensitive groups are present. |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acidic | Strong oxidant, not suitable for acid-sensitive substrates. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic (ammoniacal) | Mild oxidant, forms a silver mirror. Useful for qualitative analysis. |

| Periodic acid (H₅IO₆) with PCC (catalyst) | Acetonitrile | A facile and quantitative method for oxidizing aldehydes. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent or water | An organocatalytic aerobic oxidation under mild conditions. organic-chemistry.org |

| Sodium Perborate / Acetic Acid | Acetic Acid | An effective reagent for the oxidation of aromatic aldehydes. organic-chemistry.org |

The resulting carboxylic acid derivative is a valuable intermediate for further functionalization, such as the formation of esters, amides, or acid chlorides.

Reduction Reactions to Alcohol Derivatives

The carbonyl group of this compound can be reduced to a primary alcohol, (1-Ethyl-1H-indazol-4-yl)methanol. This conversion is typically achieved using hydride-based reducing agents. libretexts.org The most common and effective reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

Sodium borohydride is a milder, more selective reagent that is often used in protic solvents like ethanol (B145695) or methanol. nih.gov Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. libretexts.org While NaBH₄ is sufficient for reducing aldehydes and ketones, LiAlH₄ can also reduce less reactive carbonyl compounds like esters and carboxylic acids. libretexts.org

Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reagent | Solvent | Workup | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Aqueous | Mild and selective for aldehydes and ketones. nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Careful addition of water, then acid | Powerful, non-selective reducing agent. libretexts.org |

The resulting primary alcohol opens up further synthetic pathways, including ether formation, esterification, or conversion to an alkyl halide.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles.

Grignard Additions: Grignard reagents (R-MgX) react with this compound to form secondary alcohols after an acidic workup. The "R" group from the Grignard reagent adds to the carbonyl carbon, forming a new carbon-carbon bond. This reaction is a powerful tool for building more complex carbon skeletons. The mechanism involves the nucleophilic attack of the carbanion-like Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin, specifically 2-hydroxy-2-(1-ethyl-1H-indazol-4-yl)acetonitrile. This reaction is typically base-catalyzed to generate the cyanide ion (CN⁻), which acts as the nucleophile. unizin.orgopenstax.org The cyanide ion attacks the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by undissociated HCN or another proton source. unizin.orglibretexts.org Cyanohydrins are versatile intermediates; the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to α-hydroxy acids and β-amino alcohols, respectively. openstax.org

Condensation Reactions Leading to Imines, Oximes, and Hydrazones

The carbaldehyde group readily undergoes condensation reactions with primary amines and their derivatives. These reactions involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. This reaction is often catalyzed by a trace amount of acid and is reversible. Imines are important intermediates in various organic syntheses. nih.gov

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces an oxime, this compound oxime. organic-chemistry.org The reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine (B92270) to liberate the free hydroxylamine. google.com

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) affords the corresponding hydrazone. researchgate.net These compounds are often stable, crystalline solids. Hydrazones are valuable synthetic intermediates; for instance, aryl-substituted hydrazones can be used as precursors for the synthesis of 1H-indazoles through intramolecular cyclization reactions. scispace.comnih.gov

Table 3: Products of Condensation Reactions

| Reagent | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Indazole-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | Indazole-CH=N-OH |

| Hydrazine (H₂N-NH₂) | Hydrazone | Indazole-CH=N-NH₂ |

| Phenylhydrazine (Ph-NH-NH₂) | Phenylhydrazone | Indazole-CH=N-NH-Ph |

Chemical Reactivity of the Indazole Core in this compound

The indazole ring system is aromatic and can undergo substitution reactions. The reactivity of the benzene (B151609) ring portion of the molecule is influenced by the existing substituents.

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of this substitution on the benzene ring of this compound is directed by the combined electronic effects of the fused ethyl-pyrazole ring and the carbaldehyde group.

Directing Effects:

Fused Ethyl-Pyrazole Ring: The indazole ring system, particularly the N-ethylated pyrazole (B372694) portion, acts as an electron-donating group through resonance. This effect tends to activate the fused benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to the fusion points. In this specific structure, this corresponds to the C-5 and C-7 positions.

Carbaldehyde Group (-CHO): The aldehyde group is a strong electron-withdrawing group due to both induction and resonance. It deactivates the aromatic ring towards electrophilic attack and acts as a meta-director. youtube.com Therefore, it directs incoming electrophiles to the C-6 position (which is meta to C-4) and also to the C-5 and C-7 positions (which are also considered meta relative to the aldehyde's point of attachment when considering the entire ring system's electronics).

Predicted Reactivity: The outcome of an electrophilic substitution reaction is determined by the interplay of these opposing effects. The activating, ortho, para-directing influence of the fused pyrazole ring competes with the deactivating, meta-directing influence of the aldehyde. Generally, activating groups have a stronger directing effect than deactivating groups. Therefore, electrophilic attack is most likely to occur at the C-7 and C-5 positions, which are ortho and para to the activating pyrazole ring, respectively. The C-7 position may be favored due to less steric hindrance compared to the C-5 position, which is situated between the aldehyde and the fused ring junction. The C-6 position, being meta to the aldehyde, is the least favored site for substitution.

Functionalization of the C3 Position (e.g., cross-coupling reactions following pre-functionalization)

Direct C-H functionalization at the C3 position of 1-substituted-1H-indazoles is known to be challenging due to the lower intrinsic reactivity of this site compared to other positions on the heterocyclic ring. researchgate.net Consequently, a common and effective strategy for introducing substituents at C3 involves a two-step process: an initial pre-functionalization step, typically halogenation, followed by a transition-metal-catalyzed cross-coupling reaction. chim.it

The most prevalent pre-functionalization method is the iodination or bromination of the indazole ring. For N-H indazoles, C3-iodination can be achieved in high yield using iodine and a base such as potassium hydroxide (B78521) (KOH) in a polar solvent like dimethylformamide (DMF). mdpi.com This process furnishes a 3-halo-1H-indazole, which is a versatile intermediate for subsequent C-C bond formation.

For the Suzuki-Miyaura cross-coupling reaction, the 3-iodoindazole intermediate often requires N-protection, for example with a tert-butyloxycarbonyl (Boc) group, to ensure efficient coupling. The N-protected 3-iodoindazole can then be coupled with a variety of organoboronic acids using a palladium catalyst. mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield. Ferrocene-based palladium complexes have shown high efficacy. mdpi.comresearchgate.net

| Entry | Catalyst / Ligand | Base | Solvent | Product | Yield (%) | Ref |

| 1 | PdCl₂(dtbpf) | K₂CO₃ | Toluene / H₂O | tert-butyl 3-(2-furyl)-1H-indazole-1-carboxylate | 95 | mdpi.com |

| 2 | PdCl₂(dppf) | K₂CO₃ | Toluene / H₂O | tert-butyl 3-(2-furyl)-1H-indazole-1-carboxylate | 89 | mdpi.com |

| 3 | Pd(OAc)₂ | K₂CO₃ | Toluene / H₂O | tert-butyl 3-(2-furyl)-1H-indazole-1-carboxylate | 76 | mdpi.com |

Table 1: Representative conditions for the Suzuki-Miyaura cross-coupling of N-Boc-3-iodo-1H-indazole with 2-furylboronic acid.

Following the coupling reaction, the N-protecting group can be readily removed under acidic conditions to yield the final C3-functionalized 1H-indazole. mdpi.com This halogenation/cross-coupling sequence provides a reliable and modular route to C3-arylated or C3-heteroarylated indazoles that are otherwise difficult to access.

Exploration of Ring-Opening and Rearrangement Pathways

The 1-ethyl-1H-indazole scaffold is generally stable, but can undergo rearrangement or ring-opening reactions under specific energetic conditions, such as photochemical irradiation. It has been reported that 1-alkylindazoles, upon irradiation, can rearrange to form N-alkylanthranilonitriles. acs.org This transformation represents a significant structural reorganization of the heterocyclic core.

Another class of relevant rearrangements involves allylic azides, where a reversible researchgate.netresearchgate.net-sigmatropic shift of the azide (B81097) group, known as the Winstein rearrangement, occurs readily. nih.gov While not a direct reaction of the indazole itself, this principle highlights the potential for rearrangements in nitrogen-containing heterocycles. For this compound, conversion of the aldehyde to a suitable precursor could potentially enable synthetically useful rearrangements. For instance, transformation into a diazoketone could set the stage for a Wolff rearrangement, a key step in ring expansion or contraction sequences. libretexts.org Similarly, conversion to an oxime followed by treatment with acid could initiate a Beckmann rearrangement. libretexts.org

These potential pathways remain largely exploratory for this specific molecule but are grounded in established rearrangement principles in organic chemistry.

Mechanistic Insights into Reactions Involving this compound

Elucidation of Reaction Mechanisms at the Carbaldehyde Moiety

The carbaldehyde group at the C4 position is a primary site of reactivity in this compound. The fundamental reaction mechanism involves nucleophilic addition to the electrophilic carbonyl carbon. savemyexams.com The C=O bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. libretexts.org

The mechanism proceeds in two general steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond. This results in the formation of a tetrahedral alkoxide intermediate where the carbon atom is rehybridized from sp² to sp³. libretexts.orgpressbooks.pub

Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated, typically by a solvent or a mild acid added to the reaction, to yield an alcohol product. libretexts.org

Two main pathways can follow the initial nucleophilic addition:

Simple Addition: When reacting with nucleophiles like organometallic reagents (e.g., Grignard reagents) or hydrides, the final product after protonation is an alcohol.

Addition-Elimination (Condensation): When reacting with neutral nucleophiles like primary amines, hydrazines, or hydroxylamine, the initial addition product is an unstable carbinolamine. This intermediate can then eliminate a molecule of water to form a stable product with a C=N double bond, such as an imine, hydrazone, or oxime, respectively. libretexts.org

This reactivity is a cornerstone of the synthetic utility of the carbaldehyde group, allowing for its conversion into a wide array of other functional groups.

Understanding the Influence of the Indazole Nitrogen Atoms on Reaction Pathways

The N2 nitrogen, with its available lone pair of electrons, is the primary basic and nucleophilic center in the molecule. acs.orgwuxibiology.com Theoretical and experimental studies on N-methylated indazoles confirm that the 1H-tautomer is more stable than the 2H-tautomer and that the N2 position is the most basic site. researchgate.netepa.gov

This basicity has several mechanistic implications:

Protonation and Lewis Acid Coordination: In the presence of acids, the N2 atom is readily protonated. This protonation increases the electron-withdrawing nature of the entire indazole ring system, which in turn enhances the electrophilicity of the C4-carbaldehyde, activating it toward nucleophilic attack.

Catalyst Binding: In metal-catalyzed reactions, the N2 lone pair can coordinate to the metal center, influencing the catalytic cycle. This coordination can be a crucial step in directing C-H activation or modulating the electronic properties of the catalyst.

Therefore, the N2 atom is not a passive spectator; it actively participates in reactions by modulating the electronic landscape of the molecule and interacting with catalysts and reagents.

Solvent Effects and Catalytic Mediation in Reactive Transformations

The choice of solvent and catalyst is paramount in controlling the outcome of reactions involving this compound, both in functionalizing the indazole core and in transformations of the carbaldehyde group.

In Cross-Coupling Reactions: For C3-functionalization via Suzuki-Miyaura coupling, the catalytic system is complex and highly tunable.

Catalyst and Ligand: Palladium catalysts such as Pd(OAc)₂ or more specialized complexes like PdCl₂(dtbpf) are commonly employed. The choice of phosphine (B1218219) ligand (e.g., dppf, dtbpf) is crucial as it affects the stability and activity of the catalyst, with sterically demanding ligands often promoting the key reductive elimination step. mdpi.com

Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step of the catalytic cycle. mdpi.com

Solvent: Solvents range from polar aprotic (e.g., DMF, DMA) to aromatic hydrocarbons (e.g., toluene), often in aqueous mixtures. mdpi.comrsc.org Recently, the use of imidazolium-based ionic liquids has been shown to improve reaction yields and allow for the recycling of the expensive palladium catalyst. mdpi.comresearchgate.net

In Reactions at the Carbaldehyde: Acid catalysis is frequently used to activate the carbaldehyde for nucleophilic addition.

Brønsted or Lewis Acids: The catalyst protonates or coordinates to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to attack by weak nucleophiles.

Solvent Acidity: Highly polar, hydrogen-bond-donating solvents can also mediate reactions by stabilizing charged intermediates. The amount of acid used can be critical, especially in multifunctional molecules, as preferential protonation of a more basic site (like the N2-nitrogen) can alter the intended reaction pathway. wuxibiology.com

Derivatization Strategies and Synthetic Utility of 1 Ethyl 1h Indazole 4 Carbaldehyde

Construction of Complex Molecules from the Carbaldehyde Unit

The aldehyde functionality at the 4-position of the 1-ethyl-1H-indazole core is a reactive handle for a wide array of chemical transformations, enabling the extension of the molecular framework and the introduction of diverse functional groups.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful tools for the formation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples that can be readily applied to 1-Ethyl-1H-indazole-4-carbaldehyde to generate a variety of vinylic derivatives.

In the Wittig reaction , the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene is influenced by the nature of the ylide. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

The Horner-Wadsworth-Emmons reaction , a modification of the Wittig reaction, employs a phosphonate (B1237965) ester. Deprotonation of the phosphonate generates a carbanion that reacts with the aldehyde. This method almost exclusively produces (E)-alkenes, and the byproduct, a water-soluble phosphate (B84403) ester, is easily removed, simplifying purification.

These olefination strategies allow for the introduction of various substituents (R groups) onto the newly formed double bond, significantly expanding the molecular diversity accessible from this compound.

| Olefination Reaction | Reagent | R Group | Potential Product |

| Wittig Reaction | Ph₃P=CHR | -H, -Alkyl, -Aryl | 1-Ethyl-4-vinyl-1H-indazole derivatives |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R | -CO₂Et, -CN, -Ph | (E)-1-Ethyl-4-(2-substituted-vinyl)-1H-indazole derivatives |

Stereoselective Transformations of the Carbonyl Group

The prochiral nature of the carbonyl group in this compound allows for the application of stereoselective transformations to introduce new chiral centers. This is of paramount importance in medicinal chemistry, where the stereochemistry of a molecule can profoundly impact its biological activity.

Stereoselective reduction of the aldehyde to a primary alcohol can be achieved using chiral reducing agents or catalysts. For instance, the use of a chiral oxazaborolidine catalyst, as in the Corey-Bakshi-Shibata (CBS) reduction, can afford the corresponding alcohol with high enantiomeric excess.

Stereoselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde can also be controlled. The use of chiral ligands or auxiliaries can direct the approach of the nucleophile to one face of the carbonyl, leading to the formation of a specific enantiomer of the secondary alcohol.

| Transformation | Reagent/Catalyst | Product Type | Stereochemical Outcome |

| Stereoselective Reduction | (R)-CBS catalyst, BH₃·SMe₂ | Chiral primary alcohol | (S)-enantiomer favored |

| Stereoselective Reduction | (S)-CBS catalyst, BH₃·SMe₂ | Chiral primary alcohol | (R)-enantiomer favored |

| Stereoselective Alkylation | R-MgBr, (-)-sparteine | Chiral secondary alcohol | Enantioenriched alcohol |

| Stereoselective Arylation | Ar-ZnEt₂, chiral amino alcohol | Chiral secondary alcohol | Enantioenriched alcohol |

Formation of Nitrogen-Containing Heterocycles (e.g., imine-based cyclizations)

The carbaldehyde group is a key precursor for the synthesis of a wide range of nitrogen-containing heterocycles through imine-based cyclization reactions. Condensation of this compound with primary amines or other nitrogen nucleophiles generates an imine intermediate, which can then undergo intramolecular cyclization to form new ring systems.

For example, reaction with a substituted hydrazine (B178648) can lead to the formation of pyrazoline or pyrazole (B372694) derivatives. Similarly, reaction with a compound containing both an amino group and another nucleophilic moiety can result in the formation of various fused or spirocyclic heterocyclic systems. These reactions provide a powerful platform for the rapid construction of complex, polycyclic molecules with potential biological activity. researchgate.net

| Reactant | Intermediate | Heterocyclic Product |

| Hydrazine derivative | Hydrazone | Pyrazoline/Pyrazole |

| o-Phenylenediamine | Imine | Benzodiazepine |

| Amino-thiol | Thio-imine | Thiazine |

| Ethylenediamine | Di-imine | Diazepine |

Functionalization of the Indazole Ring in this compound

In addition to the transformations of the carbaldehyde unit, the indazole ring itself can be functionalized to further elaborate the molecular structure. Late-stage functionalization techniques are particularly valuable as they allow for the modification of the core structure at a later stage in the synthetic sequence.

Late-Stage C-H Functionalization Methodologies

Late-stage C-H functionalization has emerged as a powerful strategy in modern organic synthesis, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. osi.lvnih.govdntb.gov.ua This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical and efficient route to complex molecules. nih.gov For this compound, several positions on the indazole ring are amenable to C-H functionalization. The electron-rich nature of the indazole ring makes it susceptible to electrophilic attack, and modern transition-metal-catalyzed methods can achieve high regioselectivity. osi.lv

Potential C-H functionalization reactions include direct arylation, alkylation, and halogenation at specific positions of the indazole ring, guided by the inherent reactivity of the heterocycle or by using directing groups. rsc.org

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Potential Product |

| Direct Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-Br | C3 or C7 | 3- or 7-Aryl-1-ethyl-1H-indazole-4-carbaldehyde |

| Minisci-type Alkylation | AgNO₃, (NH₄)₂S₂O₈, R-COOH | C3 | 3-Alkyl-1-ethyl-1H-indazole-4-carbaldehyde |

| Halogenation | NBS, NCS, NIS | C3, C5, C7 | Halogenated this compound |

Transition Metal-Catalyzed Cross-Coupling Reactions for Arylation, Alkenylation, and Alkynylation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-heteroatom bonds. nih.govnih.gov To utilize these reactions on the indazole core of this compound, a halogenated derivative is typically required as the electrophilic coupling partner. The halogenated indazole can be prepared via methods such as those described in the C-H functionalization section.

Once the halogenated indazole is in hand, a variety of cross-coupling reactions can be employed:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a biaryl system.

Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a vinyl-substituted indazole.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to introduce a nitrogen-based substituent.

These reactions offer a highly versatile and modular approach to introduce a wide range of substituents onto the indazole ring, enabling the fine-tuning of the molecule's properties for various applications.

| Cross-Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki | 3-Bromo-1-ethyl-1H-indazole-4-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl derivative |

| Sonogashira | 7-Iodo-1-ethyl-1H-indazole-4-carbaldehyde | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Alkynyl derivative |

| Heck | 5-Bromo-1-ethyl-1H-indazole-4-carbaldehyde | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 5-Alkenyl derivative |

| Buchwald-Hartwig | 3-Bromo-1-ethyl-1H-indazole-4-carbaldehyde | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 3-Amino derivative |

This compound as a Precursor in Chemical Research

This compound is a versatile heterocyclic building block that holds significant potential in chemical research, particularly in the synthesis of complex molecular architectures. The strategic placement of the aldehyde group at the 4-position of the N-ethylated indazole core provides a reactive handle for a multitude of chemical transformations. This allows for the elaboration of the indazole scaffold into more intricate structures, including polycyclic and spirocyclic systems, and renders it a valuable precursor for diversity-oriented synthesis. The indazole ring system itself is a prominent feature in many biologically active compounds, making its derivatives, such as this compound, attractive starting materials in medicinal chemistry and drug discovery programs. nih.gov

Synthetic Building Block for Polycyclic and Spirocyclic Systems

The aldehyde functionality of this compound is a key feature that enables its use as a precursor for the construction of polycyclic and spirocyclic frameworks. The electron-withdrawing nature of the aldehyde can influence the reactivity of the indazole ring, while the aldehyde itself can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Potential Reactions for Polycyclic System Synthesis

| Reaction Type | Reactant | Potential Product |

| Pictet-Spengler Reaction | Tryptamine | β-carboline fused to the indazole ring |

| Friedländer Annulation | 2-Aminoacetophenone | Quinoline fused to the indazole ring |

| Pfitzinger Reaction | Isatin | Quinoline-4-carboxylic acid fused to the indazole ring |

| Döbner-von Miller Reaction | α,β-Unsaturated carbonyl compound | Quinoline fused to the indazole ring |

These classical named reactions, which are staples in heterocyclic synthesis, can be envisioned to proceed with this compound to afford novel polycyclic systems. For instance, a Pictet-Spengler reaction with a suitable amine, such as tryptamine, could lead to the formation of a new six-membered ring fused to the indazole core, resulting in a complex polyheterocyclic system.

The construction of spirocyclic systems can be approached through multi-step sequences or via multicomponent reactions. The aldehyde group can be converted into a nucleophilic or electrophilic center to facilitate the formation of the spirocyclic junction.

Table 2: Potential Strategies for Spirocyclic System Synthesis

| Intermediate | Reaction Sequence | Potential Spirocyclic Product |

| Indazole-4-methanol | Oxidation to aldehyde, followed by reaction with a cyclic ketone and a bifunctional reagent. | Spiro-lactone or spiro-oxazolidinone |

| Indazole-4-yl-nitroalkene | Michael addition of a cyclic nucleophile, followed by intramolecular cyclization. | Spiro-pyrrolidine or spiro-piperidine |

| Indazole-4-yl-α,β-unsaturated ester | Diels-Alder reaction with a cyclic diene. | Spiro-cyclohexene derivative |

These strategies highlight the versatility of the aldehyde group, which can be readily transformed into other functional groups to enable a wider range of cyclization reactions for the synthesis of unique spirocyclic compounds.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. This compound is an excellent starting point for DOS due to the presence of multiple points of diversification.

The aldehyde group can be derivatized through a vast array of chemical reactions, including but not limited to:

Reductive amination: to introduce a variety of amine-containing substituents.

Wittig and related olefination reactions: to install diverse double bond-containing moieties.

Grignard and organolithium additions: to introduce a wide range of alkyl, aryl, and vinyl groups.

Multicomponent reactions (e.g., Ugi, Passerini): to rapidly build molecular complexity and introduce multiple points of diversity in a single step.

Table 3: Examples of Diversity-Oriented Synthesis from this compound

| Reaction Type | Reagents | Resulting Scaffold |

| Ugi-4CR | Amine, Isocyanide, Carboxylic acid | α-Acylamino carboxamide derivative |

| Passerini-3CR | Isocyanide, Carboxylic acid | α-Acyloxy carboxamide derivative |

| Biginelli Reaction | Urea, Ethyl acetoacetate | Dihydropyrimidinone fused to the indazole |

| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Ammonia | Dihydropyridine fused to the indazole |

The indazole ring itself can also be a point of diversification. While the N1-position is already substituted with an ethyl group, further functionalization of the benzene (B151609) portion of the indazole ring, such as through electrophilic aromatic substitution, could be explored, although the directing effects of the existing substituents would need to be considered. The combination of derivatization at the aldehyde group and potential modifications on the indazole ring system allows for the generation of a large and diverse library of compounds from a single, readily accessible precursor.

Conclusion and Future Research Directions

Synthesis and Reactivity Landscape of 1-Ethyl-1H-indazole-4-carbaldehyde

The synthesis of This compound is not extensively detailed in current literature, however, established methods for the formylation of electron-rich heterocyclic systems provide a strong basis for its probable synthesis. The Vilsmeier-Haack reaction is a prominent method for introducing a formyl group onto such scaffolds. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction typically involves the use of a substituted formamide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. chemistrysteps.comwikipedia.org The reaction of 1-ethyl-1H-indazole with the Vilsmeier reagent would be expected to yield the desired aldehyde after aqueous workup.

The reactivity of This compound is dictated by the constituent functional groups: the 1-ethyl-1H-indazole core and the 4-carbaldehyde group. The indazole ring is generally susceptible to electrophilic substitution, although the presence of the electron-withdrawing aldehyde group at the C4 position would deactivate the ring towards further electrophilic attack. chemicalbook.com Conversely, the aldehyde group is a versatile handle for a wide array of chemical transformations.

Below is a table summarizing the expected reactivity of This compound :

| Reagent/Reaction Type | Expected Product/Transformation |

| Oxidation (e.g., KMnO₄, H₂CrO₄) | 1-Ethyl-1H-indazole-4-carboxylic acid |

| Reduction (e.g., NaBH₄, LiAlH₄) | (1-Ethyl-1H-indazol-4-yl)methanol |

| Wittig Reaction (e.g., Ph₃P=CHR) | 1-Ethyl-4-(alkenyl)-1H-indazole derivatives |

| Grignard Reaction (e.g., RMgX) | Secondary alcohols |

| Cyanohydrin Formation (e.g., HCN/NaCN) | 2-(1-Ethyl-1H-indazol-4-yl)-2-hydroxyacetonitrile |

| Reductive Amination (e.g., R₂NH, NaBH₃CN) | 1-((1-Ethyl-1H-indazol-4-yl)methyl)amines |

| Knoevenagel Condensation (with active methylene (B1212753) compounds) | α,β-Unsaturated carbonyl compounds |

Identification of Remaining Challenges in Synthetic Methodologies

While the Vilsmeier-Haack reaction presents a plausible route, several challenges in the synthesis of This compound can be anticipated. A primary challenge in the functionalization of the indazole ring is achieving regioselectivity. beilstein-journals.org Formylation could potentially occur at other positions, such as C3 or C7, leading to a mixture of isomers and necessitating challenging purification steps. The precise reaction conditions, including solvent, temperature, and stoichiometry, would need to be carefully optimized to favor the desired C4-substituted product.

Furthermore, the synthesis of the starting material, 1-ethyl-1H-indazole, itself presents regioselectivity challenges. Alkylation of 1H-indazole can lead to a mixture of N1 and N2 alkylated products, with the ratio often dependent on the reaction conditions. beilstein-journals.org Developing a robust and scalable synthesis for the pure N1-ethyl isomer is a prerequisite for the efficient production of the target aldehyde.

Another challenge lies in the potential for over-reaction or side-reactions during the formylation process, particularly under harsh conditions. The development of milder and more selective formylation methods would be a significant advancement.

Opportunities for Advanced Mechanistic Understanding

There is a notable absence of detailed mechanistic studies specifically for the synthesis and reactions of This compound . A deeper mechanistic understanding could pave the way for more efficient and selective synthetic protocols. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathways of the Vilsmeier-Haack formylation on the 1-ethyl-1H-indazole scaffold. Such studies could elucidate the transition state energies for substitution at different positions, providing insights into the factors governing regioselectivity.

Experimental mechanistic investigations, including kinetic studies and the isolation and characterization of reaction intermediates, would also be invaluable. For instance, understanding the electronic and steric influence of the N1-ethyl group on the reactivity of the indazole ring is crucial for predicting and controlling the outcomes of various transformations. researchgate.net

Exploration of Novel Chemical Transformations and Applications

The aldehyde functionality of This compound serves as a gateway to a diverse range of more complex molecules. Its potential as a building block in multicomponent reactions could lead to the rapid assembly of novel heterocyclic scaffolds with potential biological activity. Given that many indazole derivatives exhibit potent pharmacological properties, this compound is a promising starting point for the synthesis of new therapeutic agents. nih.govnih.govrsc.org

The following table outlines potential novel transformations and applications for exploration:

| Transformation/Application Area | Potential Outcome/Significance |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Rapid generation of diverse libraries of complex indazole derivatives for biological screening. |

| Synthesis of Fused Heterocycles | Construction of novel polycyclic systems by intramolecular cyclization reactions involving the aldehyde and other functionalities. |

| Catalyst/Ligand Development | Incorporation into ligand scaffolds for asymmetric catalysis, leveraging the bidentate potential of the indazole nitrogen and the aldehyde oxygen. |

| Medicinal Chemistry | Derivatization to explore potential as kinase inhibitors, anti-inflammatory agents, or other therapeutic targets, building on the known bioactivity of the indazole core. nih.govrsc.org |

| Materials Science | Use as a precursor for the synthesis of fluorescent probes or organic materials, taking advantage of the conjugated indazole system. acs.org |

Q & A

What are the standard synthetic routes for 1-Ethyl-1H-indazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, a method analogous to pyrazole-4-carbaldehyde derivatives (e.g., 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde) uses aryl chlorides and phenols in the presence of a base like K₂CO₃ . Key variables include:

- Temperature control : Excessive heat may lead to decomposition of the aldehyde group.

- Catalyst selection : Bases like triethylamine or K₂CO₃ optimize nucleophilic substitution efficiency.

- Inert atmosphere : Prevents oxidation of sensitive intermediates, as seen in sulfonyl chloride syntheses .

Yield optimization requires iterative adjustment of stoichiometry and reaction time, with purity assessed via HPLC or NMR.

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound across different studies?

Discrepancies in spectral data often arise from:

- Solvent effects : Chemical shifts in NMR vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Impurity profiles : Side products from incomplete purification (e.g., residual ethyl esters) may obscure signals .

- Tautomerism : The aldehyde group’s equilibrium with geminal diols in aqueous conditions alters IR carbonyl peaks.

To resolve contradictions:

Standardize analytical conditions : Use identical solvents and instruments.

Purify rigorously : Employ column chromatography or recrystallization, as recommended for imidazole derivatives .

Cross-validate : Compare with computational predictions (e.g., DFT-based NMR simulations).

What advanced crystallographic techniques are recommended for elucidating the structure of this compound?

For high-resolution structural analysis:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning .

- ORTEP visualization : Generate thermal ellipsoid plots via ORTEP-III to assess molecular geometry and packing .

- High-throughput phasing : SHELXC/D/E pipelines enable rapid phase determination for small molecules .

Key parameters include: - Data resolution : Aim for <1.0 Å to resolve hydrogen bonding networks.

- Twinned crystals : Apply twin-law corrections in SHELXL to refine overlapping domains .

How can researchers mitigate challenges in purifying this compound due to its aldehyde group’s reactivity?

The aldehyde group’s susceptibility to oxidation and nucleophilic attack necessitates:

- Low-temperature workflows : Perform extractions and chromatography at 0–5°C to minimize degradation.

- Stabilizing agents : Add antioxidants like BHT (butylated hydroxytoluene) during purification .

- Non-aqueous conditions : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrate formation.

Post-purification, characterize stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks).

What computational strategies are effective for predicting the reactivity of this compound in medicinal chemistry applications?

Advanced approaches include:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, accounting for the aldehyde’s potential as a covalent warhead.

- MD simulations : Assess solvation dynamics and binding kinetics in physiological environments.

Validate predictions with experimental SAR (structure-activity relationship) studies, as demonstrated for imidazole-based inhibitors .

How should researchers design experiments to analyze the stability of this compound under varying storage conditions?

A systematic stability study should:

Define variables : Temperature (4°C, 25°C, 40°C), humidity (0%, 60%, 75% RH), and light exposure.

Analytical methods : Monitor degradation via:

- HPLC-PDA : Quantify parent compound and degradants.

- Mass spectrometry : Identify oxidation products (e.g., carboxylic acid derivatives).

Kinetic modeling : Use Arrhenius equations to extrapolate shelf life at standard storage conditions .

Documentation should align with ICH Q1A guidelines for pharmaceuticals.

What are the limitations of common spectroscopic techniques in characterizing this compound, and how can they be overcome?

- NMR limitations : Overlapping signals in crowded aromatic regions. Solution : Use 2D techniques (HSQC, HMBC) for resonance assignment .

- IR limitations : Weak aldehyde C=O stretch due to hydrogen bonding. Solution : Analyze in non-polar solvents (e.g., CCl₄) or solid-state ATR-FTIR.

- MS limitations : Fragmentation obscures molecular ion peaks. Solution : Employ soft ionization (ESI or APCI) and high-resolution MS (HRMS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.